molecular formula C27H24N2O3S B15283865 8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one

8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B15283865
M. Wt: 456.6 g/mol
InChI Key: MEZOLHZZANVSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzothiazepine ring with a chromenone moiety, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-aminothiophenol to form the benzothiazepine ring. This intermediate is then reacted with 7-hydroxy-4-methyl-2H-chromen-2-one under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as acetic anhydride and pyridine, and the reactions are typically carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzothiazepine ring to its corresponding dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s biological activity.

Scientific Research Applications

8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one stands out due to its combined benzothiazepine and chromenone structure, which imparts unique chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H24N2O3S

Molecular Weight

456.6 g/mol

IUPAC Name

8-[2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C27H24N2O3S/c1-16-14-25(31)32-27-19(16)12-13-22(30)26(27)21-15-24(17-8-10-18(11-9-17)29(2)3)33-23-7-5-4-6-20(23)28-21/h4-14,24,30H,15H2,1-3H3

InChI Key

MEZOLHZZANVSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C3=NC4=CC=CC=C4SC(C3)C5=CC=C(C=C5)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.